molecular formula C18H28N2O3S B4856125 1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE

1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE

Cat. No.: B4856125
M. Wt: 352.5 g/mol
InChI Key: XQCBGSNQUBFQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE is a complex organic compound with a unique structure that includes a piperazine ring substituted with a sulfonyl group and a butanone moiety

Preparation Methods

The synthesis of 1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the piperazine derivative with a sulfonyl chloride, such as 2,5-dimethylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the Butanone Moiety: The final step involves the alkylation of the piperazine-sulfonyl intermediate with a suitable butanone derivative under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders and cancer.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is investigated for its biological activity, including its effects on cellular pathways and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring may also interact with neurotransmitter receptors, affecting signal transduction pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE can be compared with similar compounds such as:

    1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-PROPANONE: This compound has a similar structure but with a propanone moiety instead of butanone, leading to different chemical and biological properties.

    1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-PENTANONE: This compound has a pentanone moiety, which may result in altered reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-3,3-dimethylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-14-6-7-15(2)16(12-14)24(22,23)20-10-8-19(9-11-20)17(21)13-18(3,4)5/h6-7,12H,8-11,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCBGSNQUBFQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE
Reactant of Route 2
Reactant of Route 2
1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE
Reactant of Route 3
Reactant of Route 3
1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE
Reactant of Route 4
Reactant of Route 4
1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE
Reactant of Route 5
Reactant of Route 5
1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE
Reactant of Route 6
Reactant of Route 6
1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.